N~1~-(2-benzoyl-4-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
Description
N₁-(2-Benzoyl-4-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is a synthetic acetamide derivative featuring a 3,4-dihydroquinoline moiety linked via an acetamide group to a 2-benzoyl-4-chlorophenyl substituent. This compound belongs to a class of N-substituted 2-arylacetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and are known for their coordination capabilities and diverse pharmacological activities .
Key structural attributes include:
- 3,4-Dihydroquinoline core: A partially saturated heterocyclic ring system that may influence conformational flexibility and binding interactions.
- 2-Benzoyl-4-chlorophenyl group: A substituted aromatic ring providing steric bulk and electronic effects (e.g., electron-withdrawing Cl, electron-donating benzoyl).
- Acetamide linker: Facilitates hydrogen bonding and interactions with biological targets.
Properties
Molecular Formula |
C24H21ClN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
InChI |
InChI=1S/C24H21ClN2O2/c25-19-12-13-21(20(15-19)24(29)18-8-2-1-3-9-18)26-23(28)16-27-14-6-10-17-7-4-5-11-22(17)27/h1-5,7-9,11-13,15H,6,10,14,16H2,(H,26,28) |
InChI Key |
CVCYVSVUECIDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Ring
N-(3-Chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide (CAS: 882079-04-1)
- Structure : Replaces the 2-benzoyl group with a 3-chloro-4-fluorophenyl moiety.
- Properties: Molecular weight: 318.77 g/mol (vs. ~400–450 g/mol estimated for the main compound). Fluorine substitution may enhance metabolic stability compared to chlorine .
N-(4-Butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide (CAS: 868256-38-6)
Heterocyclic Core Modifications
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6)
- Structure: Replaces the dihydroquinoline with a 4-oxoquinoline core modified with benzenesulfonyl and ethyl groups.
- The 4-oxo group introduces a hydrogen-bond acceptor site absent in the main compound .
2-((3-((2-Benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Structure: Incorporates a thioether linkage and hydrazineylidene group on the quinoline ring.
- Properties: Thioether improves lipophilicity but may reduce metabolic stability.
Functional Group Comparisons
N-(2-Benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)acetamide hydrochloride
- Structure: Replaces the dihydroquinoline with an imidazole-thio group.
- Properties :
N-Substituted 2-Arylacetamides (e.g., 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)
- Structure: Features a pyrazolone ring instead of dihydroquinoline.
- Properties: Pyrazolone’s keto-enol tautomerism enables diverse hydrogen-bonding patterns. Dichlorophenyl groups enhance halogen bonding, influencing crystal packing and solubility .
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| Main Compound (Hypothetical Estimate) | ~420 | 2-Benzoyl-4-chlorophenyl | High steric bulk, moderate solubility |
| N-(3-Chloro-4-fluorophenyl)-...acetamide | 318.77 | 3-Cl-4-F-phenyl | Improved metabolic stability |
| N-(4-Butylphenyl)-...acetamide | 322.44 | 4-Butylphenyl | High hydrophobicity |
| 2-[3-(Benzenesulfonyl)-...acetamide | ~470 | Benzenesulfonyl, 4-oxoquinoline | Enhanced reactivity, H-bond acceptor |
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